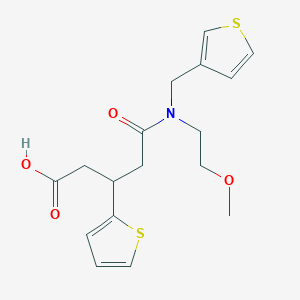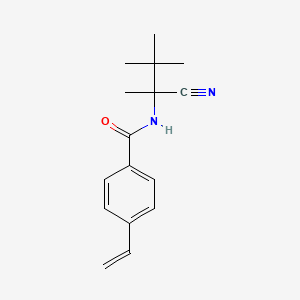
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide, also known as CTB or CTPB, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用機序
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to glutamate stimulation. This results in increased signaling through the receptor and downstream pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been shown to enhance synaptic plasticity, which is the ability of neurons to modify their connections in response to activity. This is thought to underlie learning and memory processes in the brain. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been shown to modulate pain perception and has potential as an analgesic agent. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has also been shown to have potential as a treatment for various neurological and psychiatric disorders, as mentioned above.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is its selectivity for mGluR5, which allows for more specific modulation of this receptor compared to other compounds. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has a long half-life, which allows for sustained modulation of mGluR5 activity. However, one limitation of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is its relatively low potency compared to other mGluR5 modulators, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide and its use as a research tool and potential therapeutic agent. One area of interest is the role of mGluR5 in neurodevelopmental disorders, such as autism spectrum disorders and Fragile X syndrome. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide may have potential as a treatment for drug addiction, as mGluR5 has been implicated in drug-seeking behavior. Finally, further research is needed to fully understand the physiological and biochemical effects of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide and its potential as a therapeutic agent.
合成法
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide involves several steps, including the reaction of 4-ethenylbenzoic acid with 1,1,1-trimethyl-N-(dimethylamino) methaniminium chloride to form the corresponding iminium salt. This is followed by the reaction with cyanide ion to form the nitrile, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with 4-fluorobenzoyl chloride to form the benzamide.
科学的研究の応用
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been used extensively as a research tool in neuroscience due to its ability to selectively modulate mGluR5 activity. This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. Additionally, mGluR5 has been implicated in several neurological and psychiatric disorders, including autism spectrum disorders, Fragile X syndrome, schizophrenia, and drug addiction.
特性
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-6-12-7-9-13(10-8-12)14(19)18-16(5,11-17)15(2,3)4/h6-10H,1H2,2-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDDLODWWOVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)C1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

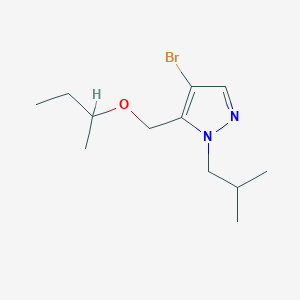
![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
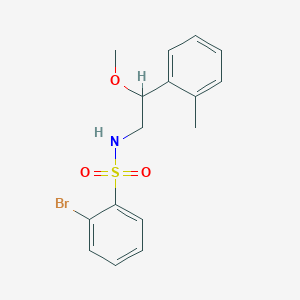
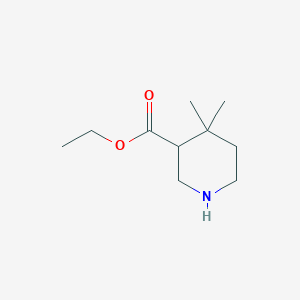
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
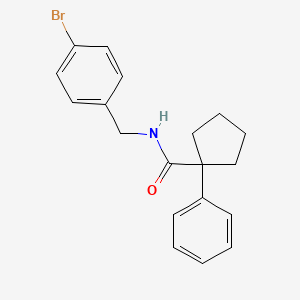
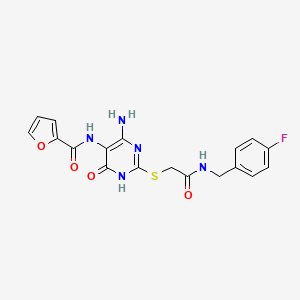

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)
